Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate

Catalog No.
S820736
CAS No.
1404196-69-5
M.F
C19H34N2O4
M. Wt
354.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-...

CAS Number

1404196-69-5

Product Name

Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate

IUPAC Name

ditert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate

Molecular Formula

C19H34N2O4

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C19H34N2O4/c1-17(2,3)24-15(22)20-12-9-19(10-13-20)8-7-11-21(14-19)16(23)25-18(4,5)6/h7-14H2,1-6H3

InChI Key

BRLZCJUOAHCFRJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2(CCCN(C2)C(=O)OC(C)(C)C)CC1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCN(C2)C(=O)OC(C)(C)C)CC1

Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate is a chemical compound with the molecular formula C19H34N2O4C_{19}H_{34}N_{2}O_{4} and a molecular weight of 354.49 g/mol. It is characterized by a spiro structure, which consists of two interconnected rings that contribute to its unique chemical properties. The compound is classified under the category of diazaspiro compounds, which are known for their applications in medicinal chemistry and organic synthesis. Its specific IUPAC name is di-tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate, and it has a CAS number of 1404196-69-5 .

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially yielding carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may produce amines or alcohols.
  • Substitution: Nucleophilic substitution reactions can occur, allowing the tert-butyl group to be replaced by other functional groups.

These reactions illustrate the compound's versatility in synthetic chemistry.

Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate has been explored for its biological activity, particularly in medicinal chemistry. It serves as a building block in the synthesis of pharmaceutical compounds that target neurological disorders. The compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors, where it may act as an inhibitor or activator depending on the context of its use.

The synthesis of tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate typically involves several steps:

  • Starting Materials: The synthesis usually begins with a suitable amine and a tert-butyl ester.
  • Reagents: Tert-butyl chloroformate is commonly used as a reagent under basic conditions to facilitate the reaction.
  • Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., argon) to prevent oxidation and side reactions.
  • Purification: Following the reaction, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product with high purity.

These methods highlight the importance of controlled conditions in achieving successful syntheses.

Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate has several applications across various fields:

  • Medicinal Chemistry: As a precursor in the development of drugs targeting neurological conditions.
  • Organic Synthesis: Acts as an intermediate for synthesizing complex organic molecules.
  • Biological Studies: Utilized in enzyme inhibition studies and receptor binding assays.
  • Industrial

Studies on the interactions of tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate have demonstrated its ability to bind to specific enzymes and receptors. This binding can lead to modulation of their activity, making it valuable for understanding biochemical pathways and developing therapeutic agents. The exact molecular targets can vary based on experimental conditions and intended applications.

Several compounds share structural similarities with tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate:

  • Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
    • Contains a different diaza configuration but retains similar spiro characteristics.
  • Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride
    • Similar structure with variations in carboxylic acid positioning.
  • Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
    • Features a different diaza position while maintaining spiro properties.

Uniqueness

The uniqueness of tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate lies in its specific spiro structure combined with two carboxylic acid functionalities at the same position on the diaza framework. This configuration imparts distinct chemical and physical properties that enhance its utility in specialized applications compared to its analogs .

Physical Characteristics

Physical State and Appearance

Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate typically exists as a solid at room temperature under standard conditions. The compound is characterized by its spiro structure, which consists of two interconnected rings that contribute to its unique chemical properties . The molecular architecture features a central spiro carbon atom that connects two six-membered rings, creating a rigid bicyclic framework [4].

The compound exhibits a molecular formula of C₁₉H₃₄N₂O₄ with a molecular weight of 354.49 grams per mole [2] [3] [5]. Its Chemical Abstracts Service (CAS) number is 1404196-69-5, and it carries the MDL number MFCD22580406 [2] [3]. The International Union of Pure and Applied Chemistry (IUPAC) name is di-tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate [2] [3].

The structural features of this compound include two nitrogen atoms positioned at the 2 and 9 positions of the spiro framework, each bearing a tert-butyl carboxylate group. These bulky protecting groups significantly influence the compound's physicochemical behavior, including its solubility profile and thermal characteristics [2].

Melting Point and Thermal Stability

The specific melting point of tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate has not been definitively reported in the available literature. However, analysis of related diazaspiro compounds provides insight into the expected thermal behavior. The spiro structure inherently provides enhanced thermal stability compared to linear analogs due to the rigid three-dimensional framework [6] [4].

Related compounds in the diazaspiro family show varied melting points depending on their substitution patterns. For instance, the mono-carboxylate analog tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate has a reported boiling point of 354.1±35.0°C at 760 mmHg [7], suggesting that the dicarboxylate would have even higher thermal stability due to additional intermolecular interactions from the second carboxylate group.

The thermal stability of spiro compounds is generally attributed to their orthogonally rigid structure, which provides resistance to thermal decomposition [6]. The presence of two tert-butyl carboxylate groups further enhances thermal stability through steric protection of the spiro center and increased molecular weight.

For storage and handling purposes, the compound remains stable at room temperature when kept in dry conditions, as indicated by supplier specifications [8] [9]. The recommended storage temperature is typically room temperature with protection from moisture [8] [9].

Solubility Profile in Various Solvents

The solubility characteristics of tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate are primarily determined by the balance between its hydrophobic tert-butyl groups and polar carboxylate functionalities. The compound exhibits poor solubility in water due to the presence of bulky hydrophobic tert-butyl groups that reduce water solubility [10].

In polar protic solvents such as methanol and ethanol, the compound demonstrates moderate solubility. The polar carboxylate groups provide some degree of solubility through hydrogen bonding interactions, though the extensive hydrocarbon framework limits complete dissolution [10].

The compound shows good solubility in chlorinated solvents such as dichloromethane and chloroform, which are commonly used in synthetic procedures involving carbamate compounds [10]. These solvents effectively dissolve the compound due to their ability to interact with both polar and non-polar portions of the molecule.

Ethyl acetate serves as an excellent solvent for this compound, as evidenced by its use in purification procedures [10]. The ester nature of ethyl acetate provides compatibility with the carboxylate functionalities while maintaining sufficient non-polar character to dissolve the hydrocarbon framework.

Tetrahydrofuran represents another suitable solvent, particularly useful for reactions involving the compound due to its aprotic nature and ability to dissolve carbamate-containing molecules [11]. The compound exhibits good solubility in this cyclic ether solvent.

In contrast, the compound shows limited solubility in diethyl ether due to the lower polarity of this solvent relative to the compound's polar functionalities. Non-polar solvents such as hexane provide poor solubility due to the mismatch between solvent polarity and the compound's mixed polar-non-polar character.

Polar aprotic solvents including dimethyl sulfoxide and N,N-dimethylformamide are expected to provide good solubility for the compound, as these solvents effectively dissolve nitrogen-containing organic compounds with carboxylate functionalities.

SolventSolubilityRationale
WaterPoorHydrophobic tert-butyl groups reduce water solubility
MethanolModeratePolar carboxylate groups provide some solubility
EthanolModerateSimilar to methanol but slightly less polar
DichloromethaneGoodGood solvent for organic carbamates
ChloroformGoodExcellent for dissolving organic compounds
Ethyl acetateGoodCommon solvent for ester purification
TetrahydrofuranGoodAprotic solvent suitable for carbamates
Diethyl etherLimitedLimited due to lower polarity
HexanePoorNon-polar solvent, poor for polar compounds
AcetoneModerateModerate polarity suitable for mixed compounds
Dimethyl sulfoxideGoodExcellent polar aprotic solvent
N,N-DimethylformamideGoodGood for dissolving nitrogen-containing compounds

The solubility profile indicates that the compound is best handled in moderately polar to polar aprotic solvents for synthetic and analytical applications. The poor water solubility necessitates the use of organic solvents for most chemical manipulations involving this compound.

XLogP3

3.1

Dates

Last modified: 04-15-2024

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